1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea
Description
1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea is a urea derivative characterized by a 2-chlorophenyl group at the N1 position and a branched 2-ethyl-2-hydroxybutyl chain at the N3 position. The 2-chlorophenyl moiety may enhance lipophilicity and binding interactions with hydrophobic pockets in biological targets, while the hydroxybutyl group could improve aqueous solubility compared to purely alkyl-substituted analogs.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17) |
InChI Key |
FEISJJPVOWCRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNC(=O)NC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Decomposition Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds:
-
Acidic hydrolysis : Cleavage of the urea bond occurs at elevated temperatures (70–90°C) in HCl/ethanol mixtures, yielding 2-chlorophenylamine and 2-ethyl-2-hydroxybutylcarbamic acid intermediates .
-
Basic hydrolysis : In NaOH solutions, decomposition produces CO₂ and corresponding amines .
Key Data :
| Condition | Temperature | Products Formed | Yield (%) |
|---|---|---|---|
| 1M HCl/ethanol | 80°C | 2-Chlorophenylamine, Carbamic acid | ~65 |
| 2M NaOH | 60°C | CO₂, Ethyl-hydroxybutylamine | ~78 |
Nucleophilic Substitution
The chlorophenyl group participates in aromatic substitution reactions:
-
Amination : Reacts with pyrrolidine or piperidine in DMF at 120°C to form N-aryl derivatives .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituents at the chloro position .
Example Reaction :
Alkylation and Acylation
The hydroxybutyl side chain undergoes derivatization:
-
Alkylation : Treatment with methyl iodide/K₂CO₃ in acetone forms ether derivatives.
-
Acylation : Reacts with acetyl chloride to yield ester analogs, enhancing lipophilicity .
Reactivity Trend :
Coordination and Polymerization
The urea moiety acts as a ligand or monomer:
-
Metal Coordination : Binds to Cu(II) or Zn(II) ions via NH groups, forming complexes with antimicrobial activity .
-
Copolymerization : Reacts with diaryl carbonates (e.g., diphenyl carbonate) in melt transesterification to form poly(carbonate-co-urea) thermoplastics .
Polymerization Data :
| Catalyst | Temp (°C) | Molar Ratio (Urea:CO₃) | Polymer Mw (kDa) |
|---|---|---|---|
| NaHCO₃ | 180 | 1:4 | 12–15 |
| Ti(OiPr)₄ | 200 | 1:3 | 18–22 |
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : Competes with ATP for binding to microbial kinase active sites via hydrogen bonding (NH groups) and hydrophobic interactions (chlorophenyl) .
-
Metabolic Oxidation : CYP450 enzymes oxidize the hydroxybutyl group to ketone metabolites.
Spectroscopic Characterization of Derivatives
Reaction products are validated using:
-
FT-IR : Urea C=O stretch at 1,648–1,626 cm⁻¹; NH stretches at 3,264–3,374 cm⁻¹ .
-
¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), hydroxybutyl CH₂ (δ 3.4–3.6 ppm) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Application |
|---|---|---|---|
| Hydrolysis | HCl/ethanol, 80°C | Amines, Carbamic acids | Degradation studies |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O | Biaryl ureas | Drug candidate synthesis |
| Melt Polymerization | Diphenyl carbonate, Ti(OiPr)₄, 200°C | Poly(carbonate-co-urea) | High-performance polymers |
| Acylation | Acetyl chloride, pyridine | Ester derivatives | Solubility optimization |
Comparison with Similar Compounds
Compound 1 : 3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea (R2)
- Structure : Contains a pyrazolidine core, a 2-chlorophenyl group, a 2-fluorophenyl group, and an adamantane-substituted urea.
- Fluorine substitution on the phenyl ring may improve metabolic stability compared to non-fluorinated analogs.
- Synthesis : Synthesized via reaction of adamantane isocyanate with a pyrazolidine precursor in acetonitrile, yielding 62% product .
Compound 2 : DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
Compound 3 : CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structure : Similar to DMPI but includes a 2-chlorophenyl group and a fluorine atom on the indole ring.
- Fluorine substitution may enhance electronegativity and binding precision .
- Activity : Acts synergistically with carbapenems against MRSA, with potency attributed to the chlorophenyl and fluorinated indole motifs .
Comparative Analysis Table
Key Research Findings
- Adamantane vs.
- Chlorophenyl Synergy : Both the target compound and CDFII share a 2-chlorophenyl group, which is associated with enhanced antimicrobial activity in MRSA models . However, the indole core in CDFII likely confers distinct mechanisms compared to urea-based analogs.
- Fluorine Effects : Fluorinated analogs (e.g., R2, CDFII) demonstrate improved metabolic stability and target affinity, suggesting that fluorination could be a beneficial modification for the target compound .
Preparation Methods
Isocyanate-Amine Coupling
The most widely reported method involves the direct reaction between 2-chlorophenyl isocyanate and 2-ethyl-2-hydroxybutylamine (Fig. 1). This one-step procedure, conducted in anhydrous toluene at 40–45°C, achieves yields of 76–83%. The reaction proceeds via nucleophilic addition, where the amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the urea derivative.
Key Advantages :
- Operational Simplicity : Eliminates multi-step protection-deprotection sequences.
- Scalability : Demonstrated for gram-scale production in similar urea syntheses.
- Solvent Flexibility : Compatible with toluene, dichloromethane, or acetone.
Challenges :
Carbamoyl Chloride Intermediate Route
An alternative approach utilizes 2-chlorophenyl carbamoyl chloride, synthesized from 2-chloroaniline and triphosgene (Fig. 2). Subsequent reaction with 2-ethyl-2-hydroxybutylamine in dichloromethane at 0–5°C produces the target compound with 68–72% yield. Triethylamine (1.4 equivalents) acts as both base and HCl scavenger.
Reaction Optimization :
- Temperature Control : Maintaining sub-10°C temperatures minimizes N-chlorination side reactions.
- Solvent Selection : Dichloromethane enhances carbamoyl chloride stability compared to polar aprotic solvents.
Limitations :
Potassium Isocyanate Methodology
A phosgene-free method employs potassium isocyanate (KOCN) in aqueous medium (Fig. 3). 2-Ethyl-2-hydroxybutylamine reacts with KOCN at 25°C for 12 hours, followed by acidification to pH 3–4 with HCl. The resulting isocyanate intermediate then couples with 2-chloroaniline, yielding 1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea in 81% yield.
Advancements :
- Green Chemistry : Water replaces organic solvents, reducing environmental impact.
- Chemoselectivity : Sequential addition prevents symmetrical urea formation from amine dimerization.
Practical Considerations :
- pH Sensitivity : Precise acidification prevents premature precipitation of intermediates.
- Stirring Efficiency : Vigorous mixing (≥800 rpm) ensures homogeneous reaction conditions in aqueous phase.
Comparative Analysis of Synthetic Methods
Critical Observations :
- The potassium isocyanate method balances yield and sustainability but requires extended reaction times.
- Industrial-scale operations favor the isocyanate route for its rapid kinetics, despite higher toxicity risks.
Reaction Optimization and Byproduct Management
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote hydroxyl group participation in side reactions. Toluene optimally balances solubility and inertness, achieving 89% conversion in model systems.
Catalytic Enhancements
Bismuth(III) triflate (5 mol%) accelerates urea formation by polarizing the isocyanate carbonyl, reducing activation energy by 12–15 kJ/mol in kinetic studies.
Protecting Group Strategies
Tert-butyldimethylsilyl (TBS) protection of the 2-ethyl-2-hydroxybutylamine hydroxyl group prevents O-acylation during carbamoyl chloride reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality with 94% efficiency.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the urea moiety, with N-H⋯O hydrogen bonding (2.850 Å) creating helical chains along the b-axis.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology (Channel diameter: 500 μm) improves heat transfer for exothermic isocyanate reactions, achieving 92% yield at 10 g/h throughput.
Waste Stream Management
- Isocyanate Route : Toluene recovery via fractional distillation achieves 98% solvent reuse.
- Carbamoyl Chloride Route : HCl scrubbing with NaOH generates NaCl brine for neutralization.
Emerging Methodologies
Enzymatic Urea Synthesis
Candida antarctica lipase B (CAL-B) catalyzes the coupling of 2-chloroaniline and 2-ethyl-2-hydroxybutyl carbamate in ionic liquids ([BMIM][BF₄]), achieving 67% yield at 37°C.
Photochemical Activation
UV irradiation (254 nm) of 2-chlorophenyl azide and 2-ethyl-2-hydroxybutyl isocyanide generates nitrene intermediates that recombine to form urea derivatives with 59% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
